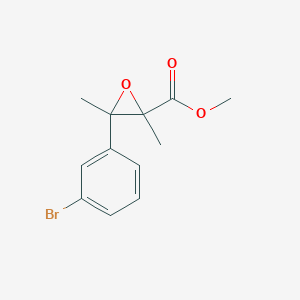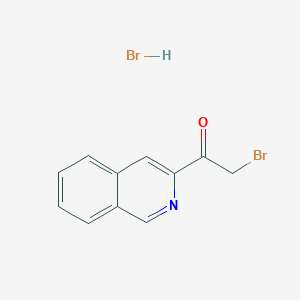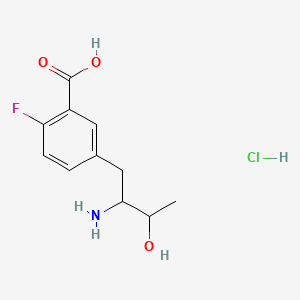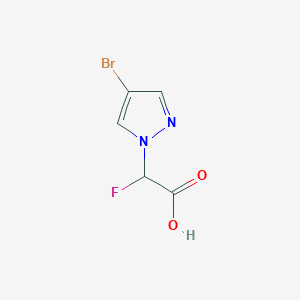
2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid is a chemical compound that features a pyrazole ring substituted with a bromine atom and a fluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid typically involves the reaction of 4-bromo-1H-pyrazole with fluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. Common synthetic routes include:
Cyclocondensation: This method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by bromination and fluorination steps.
Multicomponent Reactions: These reactions involve the use of multiple reactants in a single reaction vessel to form the desired product in a more efficient manner.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-(4-Bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, affecting cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid is unique due to the presence of both bromine and fluorine atoms in its structure, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C5H4BrFN2O2 |
|---|---|
Poids moléculaire |
223.00 g/mol |
Nom IUPAC |
2-(4-bromopyrazol-1-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C5H4BrFN2O2/c6-3-1-8-9(2-3)4(7)5(10)11/h1-2,4H,(H,10,11) |
Clé InChI |
MEHNVKKDIXEVTN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1C(C(=O)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


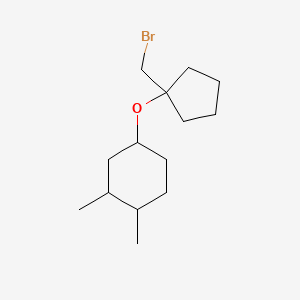

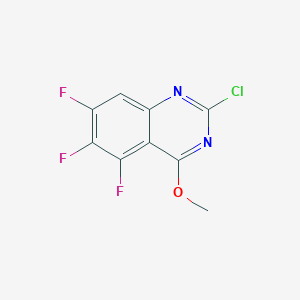
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one](/img/structure/B13472908.png)


![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid](/img/structure/B13472940.png)
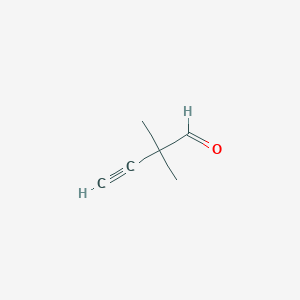
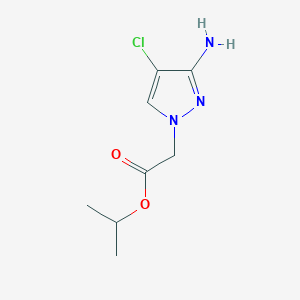
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)
